
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, also known as ABT-737, is a small molecule drug that has been extensively studied for its potential use as a cancer treatment. ABT-737 is a member of the BH3-mimetic class of drugs, which are designed to target and inhibit anti-apoptotic proteins in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves its binding to anti-apoptotic proteins in cancer cells, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins normally prevent the activation of the pro-apoptotic proteins, such as Bax and Bak, which are responsible for inducing apoptosis in cells. By binding to the anti-apoptotic proteins, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine can release the pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been shown to have potent anti-cancer effects in vitro and in vivo. The drug has been shown to induce apoptosis in a variety of cancer cell types, including leukemia, lymphoma, and solid tumors. N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine is its specificity for cancer cells. The drug targets anti-apoptotic proteins that are overexpressed in cancer cells, but not in normal cells. This specificity reduces the risk of toxicity and side effects associated with traditional cancer treatments. However, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has some limitations for lab experiments, including its low solubility in water and its susceptibility to degradation in acidic conditions.
Direcciones Futuras
There are many future directions for the use of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in cancer treatment. One direction is the development of new BH3-mimetic drugs that can target a wider range of anti-apoptotic proteins. Another direction is the combination of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, the use of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in combination with biomarkers to predict patient response could improve patient outcomes. Finally, the development of new delivery methods for N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, such as nanoparticles or liposomes, could improve its efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves several steps, including the formation of the benzothiazole ring, the introduction of the aminophenyl group, and the attachment of the methyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively studied and optimized, resulting in a reliable and efficient method for producing the drug.
Aplicaciones Científicas De Investigación
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively studied for its potential use as a cancer treatment. The drug works by targeting and inhibiting anti-apoptotic proteins in cancer cells, which are proteins that prevent the cells from undergoing apoptosis, or programmed cell death. By inhibiting these proteins, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine can induce apoptosis in cancer cells, leading to their death.
Propiedades
Fórmula molecular |
C14H13N3S |
|---|---|
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
4-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C14H13N3S/c1-17-12-4-2-3-5-13(12)18-14(17)16-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3 |
Clave InChI |
FOWQEOALMIMXPO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N |
SMILES canónico |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
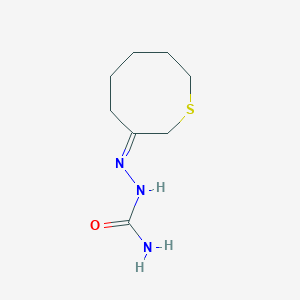
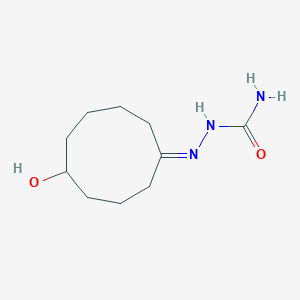
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
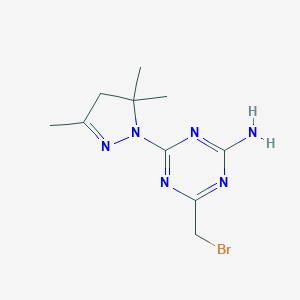
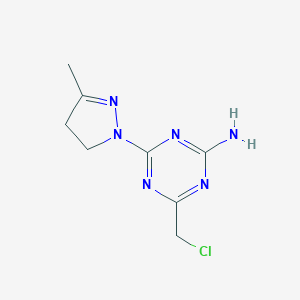
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
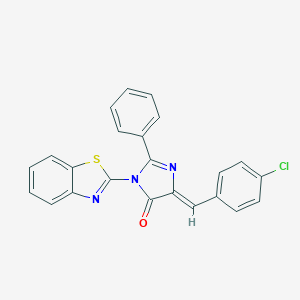
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)